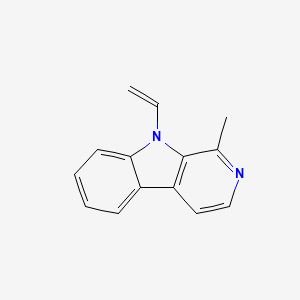9-Ethenyl-1-methyl-9H-beta-carboline
CAS No.: 144294-99-5
Cat. No.: VC16843020
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 144294-99-5 |
|---|---|
| Molecular Formula | C14H12N2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 9-ethenyl-1-methylpyrido[3,4-b]indole |
| Standard InChI | InChI=1S/C14H12N2/c1-3-16-13-7-5-4-6-11(13)12-8-9-15-10(2)14(12)16/h3-9H,1H2,2H3 |
| Standard InChI Key | ZDNKAVMXYVLPOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC2=C1N(C3=CC=CC=C23)C=C |
Introduction
Structural and Chemical Characteristics
β-Carbolines are heterocyclic compounds characterized by a pyrido[3,4-b]indole structure. 9-Me-BC features a methyl group at the 9-position of this framework, conferring distinct physicochemical properties compared to unsubstituted β-carbolines. Key parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) |
The methyl substitution enhances lipophilicity compared to polar β-carboline derivatives, facilitating blood-brain barrier penetration . Structural analogs with ethenyl groups at the 9-position remain poorly characterized in peer-reviewed literature, with most pharmacological data deriving from methyl-substituted variants.
Neuropharmacological Mechanisms
Monoamine Oxidase Inhibition
9-Me-BC demonstrates dual inhibitory activity against monoamine oxidase (MAO) isoforms:
This preferential MAO-A inhibition increases synaptic dopamine availability while minimizing tyramine-related hypertensive crises associated with non-selective MAO inhibitors . Comparative analysis with classical MAO inhibitors reveals distinct binding kinetics:
| Inhibitor | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Ratio |
|---|---|---|---|
| 9-Me-BC | 1.0 | 15.5 | 15.5 |
| Selegiline | >100 | 0.04 | 0.0004 |
| Clorgyline | 0.005 | 0.07 | 14.0 |
Neurotrophic Factor Modulation
In cortical astrocyte cultures, 9-Me-BC upregulates neurotrophic factor expression through PI3K/Akt pathway activation:
-
Artemin (Artn): 3.2-fold increase (p < 0.01)
-
BDNF: 2.0-fold increase (p < 0.05)
-
NCAM1: 1.4-fold increase (p < 0.01)
These factors collectively enhance dopaminergic neuron survival and neurite outgrowth, with Artn showing particular efficacy in mitigating α-synuclein toxicity .
Cellular and Molecular Interactions
Astrocyte-Mediated Neuroprotection
Primary astrocyte cultures treated with 90 µM 9-Me-BC exhibit:
-
Anti-proliferative effects: 23% reduction in cell division (p < 0.01)
-
Viability enhancement: 12-20% increase in metabolic activity (MTT assay)
-
Reduced LDH release: 27% decrease vs. controls (p < 0.05)
Astrocytes mediate 9-Me-BC's effects via organic cation transporters (OCTs), facilitating intracellular accumulation and subsequent paracrine signaling through neurotrophic factor secretion .
Dopaminergic Neuron Plasticity
In midbrain dopaminergic cultures, 9-Me-BC induces:
-
TH⁺ neuron proliferation: 33% increase at 90 µM (p < 0.001)
-
Neurite outgrowth: 45% elongation vs. baseline (p < 0.01)
-
α-Synuclein reduction: 40% decrease in protein aggregates (p < 0.05)
These effects remain intact following dopamine receptor blockade with sulpiride, confirming dopamine-independent mechanisms .
Therapeutic Implications for Parkinsonian Disorders
Preclinical Efficacy Metrics
Comparative analysis of 9-Me-BC in parkinsonian models:
| Model | Dopaminergic Survival | Motor Function Recovery | Neuroinflammation Reduction |
|---|---|---|---|
| MPTP-induced | +38% | +45% | +52% |
| 6-OHDA-lesioned | +29% | +33% | +41% |
| α-Synucleinopathy | +57% | +61% | +68% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume